1-Fluorooctan-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-fluorooctan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17FO/c1-2-3-4-5-6-8(10)7-9/h8,10H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNQHRPPLDIFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CF)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Fluorooctan 2 Ol and Its Stereoisomers
Regioselective and Stereoselective Approaches to 1-Fluorooctan-2-ol Synthesis
The introduction of a fluorine atom adjacent to a hydroxyl group with control over both position (regioselectivity) and three-dimensional arrangement (stereoselectivity) presents a significant synthetic challenge. Modern methods employing enzymes, organocatalysts, and metal complexes have been developed to construct the this compound scaffold with high precision.
Chemoenzymatic Pathways for Enantiomerically Enriched this compound
Chemoenzymatic strategies leverage the high selectivity of enzymes to create chiral building blocks that are difficult to access through traditional chemistry alone. A notable double-enzyme, one-pot cascade process has been developed for synthesizing vicinal fluoro alcohols, which can be directly applied to produce enantiomerically enriched this compound. researchgate.net
This process typically involves three steps starting from a suitable β-ketoester:
Lipase-Catalyzed Hydrolysis: A lipase (B570770) selectively hydrolyzes the ester group.
Spontaneous Decarboxylative Fluorination: The resulting β-keto acid undergoes spontaneous decarboxylation in the presence of an electrophilic fluorine source (like Selectfluor) to form an α-fluoroketone, in this case, 1-fluorooctan-2-one.
Ketoreductase-Catalyzed Reduction: An enantiocomplementary pair of ketoreductases (KREDs) can then reduce the prochiral ketone to either the (R)- or (S)-enantiomer of this compound with high stereoselectivity.
This chemoenzymatic cascade offers a highly efficient route, converting simple starting materials into valuable chiral fluoro alcohols with high yields and stereoselectivities, often exceeding 99% enantiomeric excess (ee). researchgate.net
Table 1: Chemoenzymatic Synthesis of Vicinal Fluoro Alcohols
| Step | Reaction | Catalyst/Reagent | Key Intermediate/Product | Stereoselectivity |
|---|---|---|---|---|
| 1 | Hydrolysis | Lipase | β-Keto acid | N/A |
| 2 | Decarboxylative Fluorination | Selectfluor | α-Fluoroketone (1-fluorooctan-2-one) | N/A |
Asymmetric Organocatalytic Strategies for this compound and Related β-Fluoro Alcohols
Organocatalysis, which uses small organic molecules to catalyze reactions, provides a powerful metal-free approach to synthesizing chiral β-fluoro alcohols. A common strategy involves the asymmetric α-fluorination of an aldehyde, followed by reduction. nih.govrsc.org
For the synthesis of this compound, this would proceed as follows:
Asymmetric α-Fluorination: Octanal is treated with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a chiral amine catalyst (e.g., a proline derivative). This step generates an α-fluoroaldehyde with high enantioselectivity.
Reduction: The resulting chiral 2-fluorooctanal is immediately reduced, typically using sodium borohydride (B1222165) (NaBH4), to yield the target this compound. The reduction step does not affect the newly created stereocenter.
This method is effective for a range of aldehydes, providing access to various chiral β-fluoro alcohols in good yields and high enantioselectivities, generally between 87–96% ee. nih.gov The transient nature of the α-fluoroaldehyde often necessitates a one-pot procedure for the fluorination and reduction sequence. nih.gov
Table 2: Organocatalytic Synthesis of Chiral β-Fluoro Alcohols
| Substrate | Catalyst | Fluorinating Agent | Product | Yield | Enantiomeric Excess (ee) |
|---|
Metal-Catalyzed Asymmetric Fluorohydroxylation and Related Transformations
Transition metal catalysis offers another robust avenue for the enantioselective synthesis of β-fluoro alcohols. rsc.org One of the most effective methods is the asymmetric hydrogenation of a fluorinated allylic alcohol precursor. researchgate.net
Using an iridium catalyst featuring a chiral N,P-ligand, fluorinated allylic alcohols can be hydrogenated to produce chiral 1,2-fluorohydrins with excellent yields and enantioselectivities. researchgate.net For instance, a precursor like (E/Z)-1-fluorooct-1-en-3-ol could be hydrogenated to afford the desired this compound. The reaction is often performed at ambient temperature and pressure, demonstrating operational simplicity and scalability. researchgate.net
Other metal-catalyzed approaches, such as the asymmetric hydroboration of vinyl fluorides followed by oxidation, can also be employed to generate the β-fluoro alcohol motif. sioc-journal.cn These methods rely on the ability of a chiral metal complex to control the stereochemical outcome of the addition across a double bond. nih.govnih.gov
Table 3: Iridium-Catalyzed Asymmetric Hydrogenation for Chiral 1,2-Fluorohydrins
| Catalyst System | Substrate Type | Product | Key Features |
|---|
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The synthesis of this compound is heavily reliant on the strategic preparation of key precursors and the use of specific functional group interconversions, particularly deoxyfluorination.
Deoxyfluorination Reactions in the Context of this compound Synthesis
Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride (B91410), is a direct and widely used method for introducing fluorine. cas.cn To synthesize this compound, a logical precursor would be octane-1,2-diol. The challenge lies in achieving regioselective fluorination of the primary hydroxyl group over the secondary one.
Several modern reagents have been developed to overcome the limitations of classical reagents like DAST. These include:
PyFluor: An inexpensive and thermally stable reagent that effectively fluorinates alcohols with minimal elimination side products. organic-chemistry.org
AlkylFluor: A salt-based reagent, stable in air and water, that is effective for deoxyfluorinating primary and secondary alcohols. organic-chemistry.org
Aryl Fluorosulfonates: These reagents, easily prepared from phenols, have been shown to be effective for the deoxyfluorination of a wide range of primary and secondary alcohols, tolerating various functional groups. cas.cn
These reactions often proceed via an SN2 mechanism, meaning that if a chiral, enantiomerically pure diol is used as the starting material, the fluorination will occur with inversion of configuration at the reacting carbon center.
Table 4: Selected Modern Deoxyfluorination Reagents
| Reagent | Precursor | Key Advantages |
|---|---|---|
| PyFluor | Alcohols | Thermally stable, high selectivity, economical. organic-chemistry.org |
| AlkylFluor | Alcohols | Stable to air and water, good for primary & secondary alcohols. organic-chemistry.org |
Stereocontrol in Precursor Derivatization for this compound
Achieving the desired stereochemistry in this compound is fundamentally dependent on the stereocontrol exerted during the synthesis of its precursors. researchgate.net The final stereochemical outcome is determined by the specific synthetic route chosen.
In Organocatalytic Routes: Stereocontrol is established during the initial C-F bond formation. The chiral organocatalyst creates a chiral environment that directs the attack of the fluorinating agent to one face of the enamine intermediate derived from octanal, thereby setting the absolute configuration of the α-fluoroaldehyde precursor. nih.gov
In Metal-Catalyzed Hydrogenation: The stereochemistry is dictated by the chiral ligand coordinated to the metal center (e.g., iridium). The ligand directs the delivery of hydrogen to a specific face of the coordinated fluorinated allylic alcohol, leading to the formation of one enantiomer of the product over the other.
In Deoxyfluorination of Diols: If starting with a chiral diol, such as (S)-octane-1,2-diol, stereocontrol is achieved through substrate control. The deoxyfluorination reaction typically proceeds with inversion of configuration (SN2 mechanism). Therefore, fluorination at C1 would yield (R)-1-fluorooctan-2-ol, preserving the stereocenter at C2. The inherent chirality of the starting material is transferred to the final product. acs.org
Ultimately, the synthesis of a specific stereoisomer of this compound requires a carefully planned sequence where at least one step, whether it involves a chiral catalyst or a chiral substrate, is stereochemically defined.
Green Chemistry Principles and Sustainable Synthesis of Fluorinated Alcohols
The synthesis of fluorinated alcohols, including this compound, is increasingly guided by the principles of green chemistry, which prioritize sustainability, efficiency, and reduced environmental impact. A key approach in this domain is the use of biocatalysis, employing enzymes to perform highly selective chemical transformations under mild conditions. nih.gov
Enzymatic methods offer significant advantages over traditional chemical synthesis. These reactions are often performed in aqueous media at or near room temperature, reducing the need for harsh solvents and high energy input. researchgate.net Enzymes such as alcohol dehydrogenases (ADHs), transaminases, and halohydrin dehalogenases (HHDHs) have proven to be powerful tools for the asymmetric synthesis of chiral fluorinated compounds. nih.govacs.org
Alcohol dehydrogenases, for example, can catalyze the stereoselective reduction of prochiral α-fluoroketones to yield enantiomerically pure fluorinated alcohols. nih.gov Studies have demonstrated the use of ADHs, such as the one from Lactobacillus kefir, for the reduction of α-halogenated acyl moieties to produce chiral alcohols with excellent enantiomeric excess (95->99% ee) and high yields (up to 98%). nih.gov This chemoenzymatic approach combines a selective chemical step to introduce the halogenated acyl group, followed by a highly specific enzymatic reduction. nih.gov
Similarly, halohydrin dehalogenases are utilized in the synthesis of enantioenriched fluorinated β-hydroxy nitriles through the kinetic resolution of racemic fluorinated epoxides. acs.org This biocatalytic ring-opening reaction allows for the production of optically pure building blocks for more complex molecules. acs.org The use of bienzymatic cascades, combining ADHs and amine transaminases, allows for the one-pot synthesis of various stereoisomers of fluorinated amino alcohols from diketone starting materials, avoiding tedious protection and deprotection steps. researchgate.net
Despite the advantages, challenges remain, such as the cost of coenzymes like NADPH required by some enzymes. nih.gov However, ongoing research in protein engineering and directed evolution aims to improve enzyme stability, broaden substrate scope, and enhance catalytic efficiency, making biocatalysis an increasingly viable and sustainable strategy for the synthesis of fluorinated alcohols. nih.gov
The table below highlights some enzymatic approaches relevant to the sustainable synthesis of fluorinated alcohols.
Table 2: Enzymatic Approaches for Sustainable Synthesis of Fluorinated Alcohols
| Enzyme Class | Enzyme Example | Transformation | Key Green Chemistry Features |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | ADH from Lactobacillus kefir | Reduction of α-halogenated ketones to chiral alcohols | High enantioselectivity (>99% ee), high yield, mild conditions. nih.gov |
| Halohydrin Dehalogenase (HHDH) | ISM-4 variant | Enantioselective ring-opening of fluorinated epoxides | Synthesis of optically pure β-substituted alcohols, aqueous medium. acs.org |
| Transaminase (ATA) | Arthrobacter sp. transaminase (ArSTA) | Asymmetric amination of ketones (can be combined with ADH for amino alcohol synthesis) | High stereocontrol (>99% de, >99% ee), one-pot cascade reactions. researchgate.net |
Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Analysis of 1 Fluorooctan 2 Ol
High-Resolution NMR Spectroscopy for Conformational and Configurational Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules in solution. chemguide.co.uk It provides information on the chemical environment of magnetically active nuclei, such as ¹H, ¹³C, and ¹⁹F, and the spatial relationships between them. rsc.org For 1-Fluorooctan-2-ol, ¹H, ¹³C, and ¹⁹F NMR are indispensable for assigning its configuration and understanding its conformational dynamics. auremn.org.br
In a high-resolution spectrum, signals that appear as single peaks at low resolution are often split into clusters (e.g., doublets, triplets, quartets), a phenomenon known as spin-spin coupling. rsc.org The splitting pattern, governed by the n+1 rule, reveals the number of hydrogen atoms on adjacent carbons, providing crucial connectivity information. libretexts.orgyoutube.com
¹H NMR: The proton spectrum of this compound would show distinct signals for the protons on the fluorinated carbon (CHF), the hydroxyl-bearing carbon (CHOH), the methyl group (CH₃), and the various methylene (B1212753) groups (CH₂) in the alkyl chain. The coupling between the fluorine atom and the geminal proton (²J-HF) and vicinal protons (³J-HF) results in complex splitting patterns that are highly informative. The magnitude of these coupling constants is dependent on the dihedral angle between the coupled nuclei, offering insight into the molecule's preferred conformation.
¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms (C-1 and C-2) are significantly shifted downfield. Furthermore, the C-F bond results in large one-bond (¹J-CF) and smaller two-bond (²J-CF) coupling constants, which are diagnostic for identifying the fluorinated carbon and its neighbors. thieme-connect.de
¹⁹F NMR: As ¹⁹F has a nuclear spin of 1/2 and a high natural abundance, ¹⁹F NMR is a highly sensitive technique for studying fluorinated compounds. The chemical shift of the fluorine nucleus in this compound is characteristic of a secondary alkyl fluoride (B91410). thieme-connect.de
The combination of these NMR techniques allows for an unambiguous assignment of the molecule's constitution. By analyzing coupling constants and using techniques like Nuclear Overhauser Effect (NOE) spectroscopy, the relative stereochemistry and preferred solution-state conformations can be determined.
| Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| H on C1 | ¹H | 4.5 - 4.8 | Doublet of Multiplets (dm) | ²J-HF ≈ 48, ³J-HH ≈ 4-8 |
| H on C2 | ¹H | 3.8 - 4.1 | Multiplet (m) | ³J-HF ≈ 15-25, ³J-HH ≈ 5-9 |
| H on C8 | ¹H | 0.8 - 0.9 | Triplet (t) | ³J-HH ≈ 7 |
| C1 | ¹³C | 90 - 95 | Doublet (d) | ¹J-CF ≈ 170-180 |
| C2 | ¹³C | 70 - 75 | Doublet (d) | ²J-CF ≈ 20-25 |
| C3 | ¹³C | 30 - 35 | Doublet (d) | ³J-CF ≈ 5-10 |
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Excess Determination
Since this compound possesses a chiral center at the C-2 position, it exists as a pair of enantiomers, (R)-1-Fluorooctan-2-ol and (S)-1-Fluorooctan-2-ol. Chiral Gas Chromatography-Mass Spectrometry (GC-MS) is a key technique for separating these enantiomers and quantifying their relative amounts. nih.gov
Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile phase. etamu.edu For chiral separations, a special chiral stationary phase (CSP) is used. These CSPs are typically based on derivatized cyclodextrins, which form transient diastereomeric complexes with the enantiomers of the analyte. scispec.co.thgcms.cz The differing stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their separation. mit.edu
The separated enantiomers are then introduced into the mass spectrometer, which serves as a detector. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), confirming the identity of the eluting compounds. etamu.edu
The enantiomeric excess (ee) is a measure of the purity of a chiral sample and is calculated from the peak areas of the two enantiomers in the chromatogram. libretexts.org The formula for calculating enantiomeric excess is:
ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| × 100
A racemic mixture, containing equal amounts of both enantiomers, has an ee of 0%, while an enantiomerically pure sample has an ee of 100%. heraldopenaccess.us This analysis is crucial in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.
| Enantiomer | Retention Time (min) | Peak Area (Arbitrary Units) | Enantiomeric Excess (ee) |
|---|---|---|---|
| (R)-1-Fluorooctan-2-ol | 15.25 | 95,000 | 90% |
| (S)-1-Fluorooctan-2-ol | 15.80 | 5,000 |
Advanced Mass Spectrometry Techniques (e.g., HRMS, MS/MS) for Mechanistic Insights in this compound Reactivity
Advanced mass spectrometry techniques, including High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS), provide powerful tools for elucidating the structure of unknown compounds and probing the mechanisms of chemical reactions. neu.edu.tr
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places). thermofisher.com This precision allows for the determination of the exact elemental composition of a molecule or its fragments from its accurate mass, distinguishing between ions with the same nominal mass. For this compound (C₈H₁₇FO), HRMS can confirm its molecular formula and the formulas of any reaction products or intermediates.
Tandem Mass Spectrometry (MS/MS or MS²) involves multiple stages of mass analysis. wikipedia.org In a typical experiment, a specific ion (the precursor or parent ion) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in a second mass analyzer. wikipedia.org This process provides a fragmentation fingerprint that is characteristic of the precursor ion's structure.
For this compound, MS/MS can reveal key aspects of its reactivity. The fragmentation pattern will show characteristic losses. For instance, fluorotelomer alcohols (FTOHs) are known to lose water (H₂O) and hydrogen fluoride (HF) under certain ionization conditions. nih.gov The molecular ion [M]⁺• of this compound (m/z 148) is likely unstable. docbrown.info Common fragmentation pathways for secondary alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration. savemyexams.com
By analyzing the fragmentation of this compound and its reaction products, one can infer reaction pathways, identify transient intermediates, and understand the influence of the fluorine atom on the molecule's stability and fragmentation behavior.
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 149.13 | 131.12 | H₂O | Dehydration |
| 149.13 | 129.12 | HF | Loss of Hydrogen Fluoride |
| 131.12 | 111.11 | HF | Sequential loss of H₂O then HF |
| 149.13 | 45.03 | C₇H₁₄F | Alpha-cleavage (loss of fluorinated hexyl radical) |
Vibrational Spectroscopy (IR, Raman) in Probing Intermolecular Interactions of Fluorinated Alcohols
Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, measures the vibrational energies of molecular bonds. uni-siegen.de These techniques are highly sensitive to the chemical environment of the bonds and are therefore excellent for studying intermolecular interactions, such as hydrogen bonding, which is a dominant force in fluorinated alcohols. up.ac.za
Infrared (IR) Spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. up.ac.zaRaman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). uni-siegen.de A vibration is Raman active if it causes a change in the molecule's polarizability. up.ac.za
For fluorinated alcohols, the most informative spectral region is often the O-H stretching band (ν-OH), typically found between 3200 and 3650 cm⁻¹. In a non-polar solvent or in the gas phase, a sharp band corresponding to "free" or non-hydrogen-bonded O-H groups is observed at higher wavenumbers (around 3600-3620 cm⁻¹). nih.gov In the pure liquid or in a polar solvent, hydrogen bonding causes this band to broaden significantly and shift to lower wavenumbers (e.g., 3300-3500 cm⁻¹), indicating a weakening of the O-H bond. nih.gov
The presence of the highly electronegative fluorine atom in this compound influences its hydrogen bonding capabilities. Studies on mixtures of hydrogenated and fluorinated alcohols show a complex balance between preferential hydrogen bonding and unfavorable dispersion forces between the hydrocarbon and fluorocarbon segments. nih.gov This can lead to micro-segregation of the fluorinated and hydrogenated parts of the molecules in the liquid state. nih.gov Vibrational spectroscopy can detect these subtle effects through shifts in the O-H, C-H, and C-F stretching frequencies. For instance, the presence of fluorinated groups can induce conformational changes in the alkyl chain, which can be observed in the vibrational spectra. nih.gov
| Vibrational Mode | Typical Frequency (Non-H-Bonded) | Typical Frequency (H-Bonded) | Spectroscopy Technique |
|---|---|---|---|
| O-H Stretch (ν-OH) | ~3615 cm⁻¹ (sharp) | ~3300-3550 cm⁻¹ (broad) | IR, Raman |
| C-H Stretch (ν-CH) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ (minor shifts) | IR, Raman |
| C-O Stretch (ν-CO) | ~1050-1150 cm⁻¹ | Shifts upon H-bonding | IR |
| C-F Stretch (ν-CF) | ~1000-1100 cm⁻¹ | Minor shifts | IR |
Reaction Mechanisms and Reactivity Profiles of 1 Fluorooctan 2 Ol
Nucleophilic and Electrophilic Reactivity of 1-Fluorooctan-2-ol Functional Groups
The reactivity of this compound is dictated by its two primary functional groups: the hydroxyl (-OH) group and the fluorine (-F) atom. The distribution of electron density in the molecule, influenced by the high electronegativity of oxygen and fluorine, creates specific sites for nucleophilic and electrophilic attack.
The hydroxyl group is a key reactive center. msu.edu The oxygen atom possesses lone pairs of electrons, making it an electron-rich and nucleophilic site. libretexts.org This nucleophilicity allows the alcohol to attack electrophilic species. The reactivity of the oxygen can be further enhanced by deprotonation to form the corresponding alkoxide, a much stronger nucleophile. msu.edu Conversely, the hydrogen atom of the hydroxyl group is electrophilic due to the polarization of the O-H bond, making it susceptible to attack by bases. The carbon atom bonded to the hydroxyl group (C-2) is also an electrophilic center, vulnerable to attack by nucleophiles, particularly if the hydroxyl group is protonated or converted into a better leaving group. msu.eduwikipedia.org
The fluorine atom significantly influences the molecule's reactivity. Its strong electron-withdrawing nature polarizes the C1-F bond, making the C-1 carbon atom an electrophilic site. However, the C-F bond is very strong, and the fluoride (B91410) ion is a poor leaving group, making direct nucleophilic substitution at this position challenging under normal conditions.
The general principles of functional group reactivity identify alcohols as nucleophiles due to their electron-rich oxygen atom, while the carbon atoms attached to electronegative atoms (like oxygen and fluorine) act as electrophiles. libretexts.orgsolubilityofthings.com
Table 1: Nucleophilic and Electrophilic Centers in this compound
| Atom/Group | Position | Character | Reactivity |
| Oxygen Atom | C-2 | Nucleophilic | Attacks electrophiles; participates in substitution and esterification reactions. |
| Hydroxyl Hydrogen | C-2 | Electrophilic | Acidic proton; reacts with bases. |
| Hydroxyl Carbon | C-2 | Electrophilic | Site of nucleophilic attack, leading to C-O bond cleavage. |
| Fluoromethyl Carbon | C-1 | Electrophilic | Potential site for nucleophilic attack, though C-F bond is strong. |
Rearrangement Reactions Involving Fluorinated Alcohol Scaffolds
Rearrangement reactions alter the molecular skeleton to form structural isomers and are fundamental in synthesizing complex molecules from simpler precursors. rsc.org Fluorinated alcohol scaffolds can participate in several types of rearrangement reactions, often driven by the formation of a more stable intermediate.
One common type is the 1,2-hydride or 1,2-alkyl shift . If a carbocation is generated at the C-2 position of this compound (for example, through protonation of the hydroxyl group followed by loss of water), a hydride shift from an adjacent carbon could occur to form a more stable secondary carbocation.
Pinacol-type rearrangements are also relevant. These reactions typically involve 1,2-diols, but similar mechanisms can be triggered in related systems. For instance, a cascade reaction involving a Prins cyclization followed by a pinacol-type rearrangement has been used in the stereoselective synthesis of fluorinated furanoside derivatives from homoallylic alcohols. mdpi.com
Electrochemical methods have enabled novel rearrangements. For example, the electrochemical oxidation of allyl alcohols can induce a 1,2-migration process to synthesize β-trifluoromethyl ketones, showcasing a rearrangement that incorporates a fluorinated group. rsc.org Additionally, skeletal rearrangements involving the cleavage and reorganization of carbon-carbon bonds provide a powerful strategy for creating diverse fluorine-containing scaffolds. researchgate.net In some cases, such as in the synthesis of fluorinated nitrogen heterocycles, Smiles-type rearrangements have also been observed. ekb.eg
While specific studies on the rearrangement of this compound are not prevalent, the principles governing these transformations on similar fluorinated scaffolds suggest its potential to undergo such reactions under appropriate acidic, basic, or electrochemical conditions.
Stereochemical Outcomes of Reactions Involving this compound
The C-2 carbon of this compound is a stereogenic center, meaning the molecule is chiral and can exist as two enantiomers. Consequently, reactions occurring at this center can have specific stereochemical outcomes, which are largely determined by the reaction mechanism. ochemtutor.com
Reactions with Inversion of Configuration (Sₙ2): In a bimolecular nucleophilic substitution (Sₙ2) reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). wikipedia.orgochemtutor.com If the hydroxyl group of this compound is first converted into a good leaving group (e.g., a tosylate or mesylate), a subsequent Sₙ2 reaction with a nucleophile will proceed with a complete inversion of the stereochemical configuration at the C-2 center.
Reactions with Racemization (Sₙ1): A unimolecular nucleophilic substitution (Sₙ1) reaction proceeds through a carbocation intermediate. wikipedia.org If the C-2 center forms a carbocation, this intermediate will have a flat, sp²-hybridized geometry. libretexts.org The incoming nucleophile can then attack this planar intermediate from either face with roughly equal probability. This leads to the formation of a nearly 1:1 mixture of both enantiomers, a product known as a racemic mixture. ochemtutor.com
Stereoselective Synthesis: It is possible to achieve high stereoselectivity in reactions involving similar structures. For instance, organocatalytic asymmetric fluorination of α-chloroaldehydes has been shown to produce fluorinated alcohols with high enantiomeric excess, indicating that kinetic resolution can favor the formation of one enantiomer over the other. beilstein-journals.org The stereochemical outcome of fluorination reactions can also be highly dependent on the substrate and reaction conditions, sometimes leading to a mixture of isomers through mechanisms involving intermediates like aziridinium (B1262131) ions. thieme-connect.de Therefore, the choice of reagents and reaction pathway is critical for controlling the stereochemistry of products derived from this compound.
Stabilization of Reaction Intermediates by Fluorinated Alcohols as Solvents or Additives
Fluorinated alcohols, as a class of solvents, possess a unique combination of properties that allows them to stabilize reaction intermediates and influence reaction pathways. wiley-vch.de These properties include high polarity, strong hydrogen-bonding donor ability, high ionizing power, and low nucleophilicity. wiley-vch.deresearchgate.net
Research has shown that fluorinated alcohols are particularly effective at stabilizing cationic intermediates. acs.orgnih.gov This stabilization is attributed to two main factors:
Hydrogen Bond Activation: The strong hydrogen-bonding capacity of the alcohol's -OH group can activate substrates and stabilize anionic leaving groups. nih.govacs.org
Charge-Dipole Interactions: A key study proposed that the C-F dipoles present in fluorinated alcohols can stabilize positively charged species, such as carbocations and other cationic intermediates, through intermolecular charge-dipole interactions. nih.govacs.org This interaction thermodynamically stabilizes the short-lived cationic intermediates that are crucial in many organic reactions. acs.orgnih.gov
This stabilizing effect is critical in reactions where the formation of a cationic intermediate is the rate-determining step. By lowering the energy of the transition state leading to the cation, fluorinated solvents can significantly accelerate the reaction rate. wiley-vch.de The very polar nature of these alcohols is crucial for their ability to stabilize such intermediates. acs.orgnih.gov Furthermore, fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been observed to coordinate to metal catalysts, thereby stabilizing key macrocyclic intermediates and enhancing both reactivity and selectivity in C-H activation reactions. rsc.org
Table 2: Properties of Fluorinated Alcohols Contributing to Intermediate Stabilization
| Property | Description | Effect on Reactions |
| High Polarity | Significant separation of charge within the molecule. | Stabilizes polar transition states and charged intermediates. wiley-vch.de |
| Strong H-Bond Donation | The hydroxyl proton is highly acidic and readily forms hydrogen bonds. | Activates electrophiles and stabilizes leaving groups. nih.govacs.org |
| High Ionizing Power | Ability to support the separation of ion pairs. | Promotes reactions that proceed through ionic intermediates (e.g., Sₙ1). wiley-vch.de |
| Low Nucleophilicity | The electron-withdrawing fluorine atoms reduce the nucleophilicity of the oxygen. | Can be used as a non-participating solvent in reactions with potent electrophiles. researchgate.net |
| C-F Dipoles | Strong dipoles associated with carbon-fluorine bonds. | Stabilize adjacent cationic centers via charge-dipole interactions. nih.govacs.org |
Reaction Kinetics and Thermodynamics of this compound Transformations
The practicality of any chemical transformation is governed by its thermodynamics (the position of equilibrium) and its kinetics (the rate of the reaction). dokumen.pub
Thermodynamics: The thermodynamics of reactions involving this compound are dictated by the change in Gibbs free energy (ΔG), which depends on the enthalpy (ΔH) and entropy (ΔS) changes. The enthalpy change is largely determined by the energies of the bonds broken and formed during the reaction. dokumen.pub
The C-F bond is one of the strongest single bonds in organic chemistry, while the C-O and O-H bonds also have significant bond dissociation energies (BDEs). Reactions that require the cleavage of the C-F bond are typically thermodynamically challenging and often endothermic, requiring a significant energy input. researchgate.net For instance, the stability of the Zn-F bond has been used as a powerful thermodynamic driving force to enable cross-coupling reactions of alkyl fluorides. researchgate.net Conversely, reactions where a C-F bond is formed are often highly exothermic.
Table 3: Representative Bond Dissociation Energies (BDEs)
| Bond | Typical BDE (kJ/mol) | Relevance to this compound |
| C-F | ~485 | High energy required to break; strong thermodynamic driving force for formation. |
| C-H (secondary) | ~413 | Cleavage occurs in oxidation and elimination reactions. |
| C-C | ~346 | Cleavage requires significant energy (e.g., in mass spectrometry or pyrolysis). |
| C-O | ~358 | Cleavage is key in substitution and elimination reactions at C-2. |
| O-H | ~431 | Cleavage occurs in acid-base reactions and during formation of alkoxides. |
Kinetics: Reaction kinetics describe how fast a reaction proceeds to its products. dokumen.pub The rate is determined by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to occur. Catalysts, including acids, bases, or enzymes, can accelerate reactions by providing an alternative pathway with a lower activation energy. mdpi.com
For this compound, the kinetics of its transformations are highly mechanism-dependent.
Sₙ2 reactions: The rate is second-order, depending on the concentration of both the substrate and the nucleophile. Steric hindrance around the C-2 center would slow the reaction rate.
Sₙ1 reactions: The rate is first-order, depending only on the concentration of the substrate as the rate-determining step is the formation of the carbocation. The stability of the resulting carbocation is a key factor.
Elimination reactions (E1, E2): These reactions compete with substitution and their rates are influenced by factors such as base strength, temperature, and solvent.
The use of fluorinated alcohols as solvents can also impact kinetics. While their polarity can stabilize transition states and increase rates, their ability to form hydrogen bonds can sometimes slow reactions by solvating the nucleophile, reducing its reactivity. acs.org
Computational and Theoretical Studies of 1 Fluorooctan 2 Ol
Quantum Chemical Calculations of Electronic Structure and Conformation
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-fluorooctan-2-ol, dictated by its electronic structure. These methods model the distribution of electrons within the molecule, which in turn governs its geometry, stability, and reactivity.
The flexible alkyl chain of this compound allows it to adopt numerous conformations. Determining the most stable conformers is critical, as these are the most populated at equilibrium and often dictate the molecule's reactivity. Density Functional Theory (DFT) and ab initio methods are the primary computational tools for this purpose. scribd.comresearchgate.net
Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CCSD), are based on first principles without empirical parameters, offering high accuracy. acs.org DFT, a widely used alternative, calculates the electron density to determine the energy of the system, providing a balance between computational cost and accuracy. scribd.com
For this compound, the key conformational aspect is the relative orientation of the fluorine and hydroxyl groups. Due to the "gauche effect," a stereoelectronic phenomenon observed in 1,2-disubstituted alkanes, the conformer where the fluorine and hydroxyl groups are gauche (a dihedral angle of approximately 60°) is often more stable than the anti conformer (180°), despite potential steric hindrance. wikipedia.orgnih.gov This preference arises from a stabilizing hyperconjugative interaction between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F). wikipedia.org
Computational studies would involve a systematic scan of the dihedral angles along the C1-C2 bond and the rest of the alkyl chain, followed by geometry optimization of the identified low-energy structures using a suitable level of theory (e.g., B3LYP functional with a 6-31G(d) basis set or higher) to locate all energy minima. acs.org The relative energies of these conformers would then be calculated to determine their equilibrium populations.
Table 1: Hypothetical Relative Energies of this compound Conformers Calculated via DFT
| Conformer (F-C1-C2-OH Dihedral) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |
|---|---|---|
| Gauche (~60°) | 0.00 | 75 |
| Anti (~180°) | 2.50 | 20 |
| Eclipsed (0°) | 15.00 | <1 |
| Eclipsed (120°) | 18.00 | <1 |
Note: This table is illustrative, based on typical findings for similar 1,2-substituted fluoroalcohols. Actual values would require specific calculations for this compound.
The fluorine atom in this compound exerts profound stereoelectronic effects that influence the molecule's structure and reactivity. wikipedia.org The high electronegativity of fluorine polarizes the C-F bond, creating a strong dipole and influencing the acidity of the nearby hydroxyl group through inductive effects.
The primary stereoelectronic interaction is hyperconjugation. The σ* orbital of the C-F bond is a potent electron acceptor. This allows for stabilizing interactions with adjacent electron-donating orbitals. As mentioned, the gauche preference in this compound is a direct consequence of a stabilizing σC-H → σ*C-F interaction. wikipedia.org
These effects also impact reactivity. For instance, in an elimination reaction, the orientation of the C-F bond relative to adjacent protons is critical. An anti-periplanar arrangement is typically required for an E2 mechanism, which might be a higher energy conformation for this molecule. In substitution reactions, the electron-withdrawing nature of the fluorine can destabilize a developing positive charge on the adjacent carbon (C2), potentially disfavoring carbocation-mediated (SN1-type) pathways. acs.orgnih.gov
Density Functional Theory (DFT) and Ab Initio Approaches to Conformational Preferences of this compound
Molecular Dynamics Simulations for Solvent Effects on Fluorinated Alcohol Reactivity
Chemical reactions are rarely performed in the gas phase; they almost always occur in a solvent. Molecular dynamics (MD) simulations are a powerful computational technique used to study the explicit influence of solvent molecules on the conformation and reactivity of a solute like this compound. unipi.itresearchgate.net
In an MD simulation, the motion of the solute and a large number of individual solvent molecules is simulated over time by solving Newton's equations of motion. This provides a dynamic picture of how solvent molecules arrange around the fluorinated alcohol, form hydrogen bonds with the hydroxyl group, and stabilize or destabilize different conformers or transition states. nih.gov
Alternatively, implicit solvent models, such as the Polarizable Continuum Model (PCM), can be used in quantum chemical calculations. q-chem.comfaccts.degaussian.com These models treat the solvent as a continuous medium with a specific dielectric constant, which is computationally less expensive than explicit simulations but provides a less detailed picture of specific solute-solvent interactions like hydrogen bonding. q-chem.com For this compound, simulations could reveal how polar protic solvents (like water or methanol) versus nonpolar solvents (like hexane) affect its conformational equilibrium and the energy barriers for its chemical transformations. For example, polar solvents may stabilize the diequatorial conformer of substituted cyclohexanes, and similar effects could influence the preferred shape of this compound in solution. nih.gov
Prediction of Spectroscopic Parameters from First Principles
Quantum chemical calculations can predict spectroscopic properties with a high degree of accuracy, aiding in the identification and characterization of molecules. For this compound, DFT calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. scribd.comscribd.com
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for 1H, 13C, and 19F nuclei, as well as spin-spin coupling constants (J). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing predicted spectra for different conformers with experimental data can help confirm the dominant conformation in solution.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy with respect to atomic displacements. scribd.com This results in a predicted IR spectrum where specific peaks can be assigned to bond stretches (e.g., O-H, C-F, C-H) and bends, providing a molecular fingerprint.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound
| Parameter | Predicted Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| 13C NMR δ (C1) | 84.5 ppm | 83.9 ppm |
| 13C NMR δ (C2) | 70.2 ppm | 69.8 ppm |
| 19F NMR δ | -225 ppm | -224 ppm |
| IR Freq. (O-H stretch) | 3450 cm-1 | 3430 cm-1 |
| IR Freq. (C-F stretch) | 1080 cm-1 | 1075 cm-1 |
Note: This table is illustrative. Experimental values are not provided in the source material and are included for comparative context only.
Reaction Pathway Analysis and Transition State Modeling for this compound Transformations
Understanding how this compound transforms into other chemical species requires mapping out the entire reaction pathway, including reactants, products, intermediates, and, most importantly, transition states. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. mdpi.comresearchgate.net
Computational methods, particularly DFT, are used to locate and characterize these fleeting structures. acs.org For a given transformation of this compound, such as its conversion to 2-fluorooctane (B15492615) via dehydroxylation-fluorination, a proposed mechanism can be investigated computationally. thieme-connect.de
For example, a substitution reaction at the C2 position would likely proceed via an SN2 mechanism. thieme-connect.dethieme-connect.de Modeling this would involve:
Locating the transition state structure where the nucleophile is forming a bond to C2 and the hydroxyl group (or a derivative) is breaking its bond.
Performing a frequency calculation to confirm it is a true transition state (characterized by a single imaginary frequency).
Calculating the activation energy (the energy difference between the reactants and the transition state), which is directly related to the reaction rate.
Similarly, elimination reactions to form an alkene or cyclization reactions can be modeled. beilstein-journals.orgresearchgate.net These calculations can clarify regioselectivity (which product is favored) and stereoselectivity (which stereoisomer is formed), and explain the role of catalysts or Lewis acids in lowering the activation energy. researchgate.netresearchgate.net
Applications of 1 Fluorooctan 2 Ol As a Synthetic Building Block and Chemical Probe
Role of 1-Fluorooctan-2-ol in the Synthesis of Complex Fluorinated Molecules
This compound is a versatile precursor in the synthesis of a variety of complex fluorinated molecules. Its hydroxyl group can be readily oxidized to the corresponding ketone, 1-fluorooctan-2-one, using standard oxidizing agents. smolecule.com This ketone can then serve as an electrophilic site for various nucleophilic additions, expanding the molecular complexity. Furthermore, the hydroxyl group can be transformed into a good leaving group, facilitating nucleophilic substitution reactions to introduce other functionalities. smolecule.com
The fluorine atom on the adjacent carbon influences the reactivity of the alcohol and its derivatives, often providing unique stereochemical control in subsequent transformations. The synthesis of fluorinated compounds is of significant interest due to the unique properties conferred by the fluorine atom, and the use of building blocks like this compound provides a direct and efficient route to these target molecules. beilstein-journals.org
Recent advancements have highlighted the utility of organoaluminum compounds in the functionalization of C-F bonds. While traditionally considered inert, the C-F bond in alkyl fluorides can be selectively activated under specific conditions. acs.orgnih.gov This opens up new avenues for the use of fluorinated building blocks like this compound in cross-coupling reactions to form new carbon-carbon bonds. acs.orgnih.gov For instance, competition experiments have shown that organoaluminum reagents can selectively react with an alkyl fluoride (B91410) in the presence of other alkyl halides. nih.gov This chemoselectivity is crucial for the synthesis of complex molecules where multiple reactive sites are present.
Derivatization of this compound for Material Science Applications
The unique properties of fluorinated compounds, such as high thermal stability, chemical resistance, and low surface energy, make them highly desirable for advanced materials. 20.210.105 this compound can be derivatized to create monomers for the synthesis of fluorinated polymers and other materials.
Esterification of this compound with various carboxylic acids or their derivatives can produce a range of fluorinated esters. smolecule.com These esters can be designed to have specific properties, such as being precursors to fluorinated surfactants or liquid crystals. The presence of the fluorine atom can significantly impact the packing and intermolecular interactions of the resulting materials.
Fluorinated alcohols, including fluorotelomer alcohols (FTOHs), are important intermediates in the synthesis of various fluorinated materials. rsc.orgtdx.cat While this compound is not a perfluorinated compound, its partial fluorination contributes to some of the characteristic properties of fluorinated materials. The derivatization of such alcohols is a key strategy for producing a wide array of functional materials, including coatings and polymers. researchgate.net
Utilization of this compound in Agrochemical Precursor Synthesis
The incorporation of fluorine into agrochemicals is a common strategy to enhance their efficacy, metabolic stability, and bioavailability. beilstein-journals.org Fluorinated building blocks are therefore crucial in the development of new and improved pesticides and herbicides.
This compound can serve as a starting material for the synthesis of various agrochemical precursors. For example, the carbon skeleton and the fluorine atom can be incorporated into larger molecules that exhibit biological activity. The development of synthetic methods that allow for the late-stage functionalization of complex molecules is of particular interest in the agrochemical industry, and building blocks containing both fluorine and a reactive handle like a hydroxyl group are highly valuable. acs.org
The synthesis of fluorinated compounds for agricultural applications often requires regioselective and stereoselective methods. beilstein-journals.org The chiral nature of this compound can be exploited to produce enantiomerically pure agrochemicals, which can lead to higher efficacy and reduced environmental impact.
This compound as a Chiral Auxiliary or Ligand Precursor
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org While there is no specific literature detailing the use of this compound as a chiral auxiliary, its chiral nature and the presence of a reactive hydroxyl group suggest its potential in this role. The hydroxyl group could be used to attach the auxiliary to a prochiral substrate, and the stereocenter could then direct subsequent transformations. After the desired stereochemistry is achieved, the auxiliary could be cleaved and potentially recovered.
Similarly, this compound could be a precursor for the synthesis of chiral ligands for asymmetric catalysis. The hydroxyl group provides a handle for further chemical modification to introduce coordinating atoms, such as phosphorus or nitrogen. The chiral backbone of the ligand would create a chiral environment around a metal center, enabling enantioselective transformations. The synthesis of chiral ligands is a cornerstone of modern asymmetric synthesis, and the development of new ligand scaffolds is an active area of research. caltech.edu
Future Directions and Emerging Research Avenues for 1 Fluorooctan 2 Ol
Novel Synthetic Methodologies Leveraging C-F Bond Activation in Fluorinated Alcohols
The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, rendering it notoriously inert. researchgate.net However, recent years have seen significant progress in the development of methods to selectively activate and functionalize C-F bonds, opening up new synthetic pathways for creating partially fluorinated molecules from readily available polyfluorinated precursors. rsc.org This is a paradigm shift from traditional methods that focus on introducing fluorine to a molecule. rsc.org For a molecule like 1-Fluorooctan-2-ol, these advancements could enable its use as a building block for more complex structures.
The activation of the C(sp³)–F bond in this compound presents a formidable challenge due to its high bond dissociation energy. researchgate.net Research in this area is focusing on several key strategies:
Transition Metal Catalysis: Transition metals such as nickel, palladium, and rhodium are at the forefront of C-F activation. numberanalytics.comacs.org These metals can facilitate the cleavage of C-F bonds, often through oxidative addition. researchgate.net For this compound, this could involve cross-coupling reactions where the fluorine atom is replaced with other functional groups, dramatically increasing its synthetic utility. researchgate.netmdpi.com The development of catalysts with carefully designed ligands that can tune the metal's electronic and steric properties is crucial for achieving high activity and selectivity. numberanalytics.com
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond activation under mild conditions. acs.org Organic photocatalysts can be used to generate highly reactive radical intermediates from fluorinated compounds, which can then participate in a variety of bond-forming reactions. acs.org This approach offers a greener alternative to traditional methods that often require harsh reaction conditions. acs.org For this compound, this could enable novel transformations that are not accessible through conventional means.
Metal-Free Activation: The development of transition-metal-free methods for C-F bond activation is a significant area of interest due to economic and environmental advantages. researchgate.net These approaches often utilize strong Lewis acids to abstract a fluoride (B91410) ion or employ radical initiators to trigger C-F bond cleavage. researchgate.net Another promising strategy involves the use of naturally abundant and inexpensive alkaline earth metals to reduce C-F bonds. indiascienceandtechnology.gov.in
Table 1: Potential Catalytic Systems for C-F Bond Activation Applicable to this compound
| Catalyst Type | Metal/Core | Ligand/Promoter | Potential Transformation of this compound | Reference |
|---|---|---|---|---|
| Transition Metal | Nickel | Bidentate phosphines (e.g., dppp) | Cross-coupling with organozinc reagents | mdpi.com |
| Transition Metal | Palladium | Bulky phosphine (B1218219) ligands | Cross-coupling with various nucleophiles | numberanalytics.com |
| Photoredox Catalyst | Organic Dyes | Visible Light | Defluoroalkylation with alkenes | rsc.org |
| Metal-Free | Lewis Acid | TiF₄ | Friedel-Crafts type reactions | researchgate.net |
| Metal-Free | Alkaline Earth Metal | TMSCl | Reductive C-F bond cleavage | indiascienceandtechnology.gov.in |
Advanced Catalyst Design for Stereoselective Transformations of this compound
The chiral center at the C2 position of this compound makes stereoselective catalysis a critical area of research. The ability to control the stereochemistry of reactions involving this alcohol is essential for its potential use in pharmaceuticals and other life science applications.
Future research in this domain will likely focus on:
Organocatalysis: Organocatalysts, which are small organic molecules, have become a pillar of asymmetric synthesis. mdpi.com For this compound, chiral organocatalysts could be employed for kinetic resolution, where one enantiomer reacts faster than the other, allowing for the separation of enantiomers. encyclopedia.pubmdpi.com Chiral Brønsted acids or Lewis bases could also be used to catalyze stereoselective transformations at the hydroxyl group or adjacent positions. mdpi.com
Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild, environmentally friendly conditions. mdpi.com Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective acylation. encyclopedia.pubmdpi.com For this compound, a lipase-mediated process could provide a highly efficient route to enantiomerically pure forms of the alcohol. Furthermore, ketoreductases could be used for the stereoselective reduction of a corresponding fluorinated ketone to produce a specific enantiomer of this compound. researchgate.net The integration of biocatalysis with other synthetic methods, such as electrosynthesis, is also a promising avenue for creating chiral fluorinated compounds. acs.org
Metal-Catalyzed Asymmetric Synthesis: Chiral transition-metal complexes are powerful tools for a wide range of asymmetric transformations. encyclopedia.pubmdpi.com For this compound, this could involve the development of catalysts for the enantioselective derivatization of the hydroxyl group or for reactions that create new stereocenters in the molecule. For example, Pd(II)-catalyzed reactions have been used for the stereoselective fluorination of C(sp³)–H bonds in amino acid derivatives, and similar principles could be applied to transformations of this compound. nih.govresearchgate.net
Table 2: Emerging Stereoselective Catalytic Approaches for this compound
| Catalytic Approach | Catalyst Example | Transformation Type | Potential Outcome for this compound | Reference |
|---|---|---|---|---|
| Organocatalysis | Chiral DMAP derivatives | Kinetic Resolution (Acylation) | Enantiomerically enriched this compound and its ester | mdpi.com |
| Biocatalysis | Lipase (B570770) (e.g., Novozym® 435) | Kinetic Resolution (Acylation) | Enantiomerically pure (R)- or (S)-1-Fluorooctan-2-ol | encyclopedia.pubmdpi.com |
| Biocatalysis | Ketoreductase | Asymmetric Reduction | Stereoselective synthesis from 1-fluorooctan-2-one | researchgate.net |
| Metal Catalysis | Chiral Pd(II) complex | C-H Functionalization | Diastereoselective introduction of new functional groups | nih.govresearchgate.net |
Integration of Machine Learning in Predicting Fluorinated Alcohol Reactivity and Selectivity
Machine learning (ML) is rapidly becoming an indispensable tool in chemistry, capable of predicting molecular properties and reaction outcomes with increasing accuracy. researchgate.net For fluorinated alcohols like this compound, ML models can accelerate research and development by guiding experimental work.
Key applications of machine learning in this context include:
Predicting Reaction Outcomes: ML models, particularly graph neural networks, can be trained on large datasets of chemical reactions to predict the products, yields, and selectivity of new transformations. ucla.edunih.gov For this compound, this could involve predicting the success of a proposed C-F activation reaction or the stereochemical outcome of a catalytic transformation. acs.orgresearchgate.net
Predicting Physicochemical Properties: The lipophilicity (LogP) and acidity (pKa) of a molecule are crucial for its applications, especially in drug discovery. chemrxiv.org ML models are being developed to accurately predict these properties for fluorinated compounds, which often behave differently from their non-fluorinated counterparts. chemrxiv.orgacs.org Such models could provide rapid and reliable estimates for this compound and its derivatives.
Understanding Reactivity: ML can help to uncover complex relationships between a molecule's structure and its reactivity. rsc.orgresearchgate.net By analyzing large datasets, ML algorithms can identify key molecular descriptors that influence the reactivity of fluorinated alcohols, providing insights that can be used to design new experiments and catalysts. ucla.edu
Table 3: Machine Learning Applications in the Study of this compound
| ML Application | Model Type | Predicted Property | Relevance for this compound | Reference |
|---|---|---|---|---|
| Reaction Prediction | Graph Neural Network | Reaction yield and selectivity | Optimizing synthetic routes and catalyst selection | ucla.edunih.gov |
| Property Prediction | Neural Network | Lipophilicity (LogP), pKa | Guiding applications in drug discovery and materials science | chemrxiv.orgacs.org |
| Reactivity Analysis | Random Forest / Neural Network | Fluorination strength, interaction effects | Understanding and predicting C-F bond reactivity | ucla.edursc.org |
Sustainable Production and Environmental Remediation Strategies for Fluorinated Alcohols
The increasing use of organofluorine compounds has raised concerns about their environmental persistence and potential for bioaccumulation. numberanalytics.comacademie-sciences.fr As such, developing sustainable production methods and effective remediation strategies for fluorinated alcohols is of paramount importance.
Future research in this area will likely focus on:
Green Synthesis Routes: Biocatalysis, as mentioned earlier, represents a key strategy for the sustainable production of fluorinated alcohols. mdpi.com The use of whole-cell biocatalysts or isolated enzymes can reduce the reliance on harsh reagents and solvents, minimizing waste and energy consumption. d-nb.info The development of efficient fermentation processes for producing compounds like this compound is a significant long-term goal.
Biodegradation and Biotransformation: While the C-F bond is highly stable, some microorganisms have been shown to degrade certain organofluorine compounds. researchgate.net Research into the microbial degradation pathways of fluorinated alcohols is crucial for understanding their environmental fate. acs.org This knowledge can be used to develop bioremediation strategies for contaminated sites. Studies have shown that some fluorinated alcohols can be transformed by microorganisms in wastewater treatment plants. oup.com
Advanced Remediation Technologies: For persistent fluorinated compounds that are resistant to biodegradation, advanced remediation technologies are needed. numberanalytics.com These include methods like electrochemical oxidation and pyrolysis, which can break down the molecules into less harmful substances. mdpi.comresearchgate.net Research is ongoing to improve the efficiency and reduce the environmental footprint of these technologies. mdpi.com A life cycle assessment approach is necessary to ensure that the chosen remediation strategy is truly sustainable. concawe.eu
Table 4: Sustainable and Environmental Strategies for Fluorinated Alcohols
| Strategy | Method | Description | Relevance for this compound | Reference |
|---|---|---|---|---|
| Sustainable Production | Biocatalysis/Fermentation | Use of enzymes or whole cells to synthesize the target molecule under mild conditions. | Green synthesis route to enantiopure this compound. | mdpi.comd-nb.info |
| Environmental Fate | Microbial Degradation Studies | Investigating the ability of microorganisms to break down the compound. | Assessing the persistence and potential for bioremediation of this compound. | researchgate.netacs.org |
| Remediation | Electrochemical Oxidation | Using an electric current to degrade the compound in contaminated water. | A potential method for treating wastewater containing this compound. | mdpi.comresearchgate.net |
| Remediation | Pyrolysis | High-temperature decomposition in the absence of oxygen. | A potential method for treating contaminated soils or concentrated waste. | mdpi.com |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Use NMR to confirm fluorination at the C1 position and NMR to verify the secondary alcohol (C2) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular formula accuracy and detects impurities (e.g., defluorinated byproducts) .
- Chromatography : Reverse-phase HPLC with UV/RI detectors quantifies purity; chiral columns differentiate enantiomers .
Methodological Note : Cross-validate results with elemental analysis and melting point determination to confirm crystallinity and absence of hygroscopic effects .
What thermodynamic models are suitable for predicting the phase behavior of this compound in binary or ternary mixtures?
Advanced Research Focus
The compound’s polarity and fluorine-induced hydrophobicity require models accounting for nonrandom molecular interactions:
- Local Composition Models : Apply the Wilson or NRTL equations to correlate activity coefficients in liquid mixtures .
- UNIFAC : Use group contribution methods to predict vapor-liquid equilibria (VLE) for mixtures with fluorinated alcohols .
Methodological Note : Validate predictions against experimental data (e.g., headspace GC for VLE) and adjust interaction parameters (e.g., α in NRTL) for fluorocarbon-hydrocarbon systems .
How can researchers address analytical challenges in detecting trace impurities or degradation products of this compound in environmental matrices?
Advanced Research Focus
Fluorinated alcohols often co-elute with matrix interferences. Mitigation strategies include:
- Sample Preparation : Solid-phase extraction (SPE) with fluorophilic sorbents (e.g., activated carbon modified with perfluorinated chains) .
- Advanced Detection : Couple LC with tandem MS (LC-MS/MS) for selective ion monitoring (SIM) of fluorine-specific fragments (e.g., m/z 19 for ) .
Methodological Note : Perform recovery studies using isotopically labeled analogs (e.g., -1-Fluorooctan-2-ol) to quantify extraction efficiency and matrix effects .
How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound across studies?
Advanced Research Focus
Discrepancies often arise from measurement conditions or impurities. Systematic approaches include:
- Meta-Analysis : Compare solvent systems, temperatures, and purity thresholds (e.g., HPLC vs. GC purity) across studies .
- Replication Studies : Reproduce key experiments (e.g., potentiometric titration for pKa) under standardized conditions .
- Computational Validation : Use COSMO-RS or DFT calculations to predict solubility parameters and cross-check experimental data .
Methodological Note : Publish detailed protocols (e.g., via Supplementary Information) to enhance reproducibility, per journal guidelines like the Beilstein Journal of Organic Chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
